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Compound of Interest

Compound Name: Erythrosine isothiocyanate

Cat. No.: B1205733

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) to optimize
Erythrosine isothiocyanate (EITC) antibody labeling reactions.

Frequently Asked Questions (FAQSs)

Q1: What is Erythrosine isothiocyanate (EITC) and how does it label antibodies?

Erythrosine isothiocyanate (EITC) is a derivative of the food dye Erythrosin B, modified with
a reactive isothiocyanate (-N=C=S) group.[1] This group forms a stable covalent thiourea bond
with primary amine groups found on the antibody, primarily the e-amino groups of lysine
residues and the N-terminal a-amino group.[2] This reaction allows for the stable attachment of
the fluorescent erythrosine molecule to the antibody, enabling its use in various fluorescence-
based applications.

Q2: What are the critical parameters to control in an EITC antibody labeling reaction?
The success of an EITC antibody labeling reaction is dependent on several key parameters:

e pH: The reaction between the isothiocyanate group and primary amines is highly pH-
dependent. A pH range of 9.0-9.5 is generally optimal for efficient labeling of lysine residues.

[3]
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e Molar Ratio of EITC to Antibody: The ratio of EITC to antibody molecules will influence the
degree of labeling (DOL). A molar excess of EITC is required to drive the reaction, with a
starting point of a 10-20 fold molar excess often recommended for similar isothiocyanate
dyes.[4]

» Antibody Concentration: For efficient labeling, it is recommended to use an antibody
concentration of at least 2 mg/mL.[5] Higher concentrations can improve the reaction
kinetics.

e Reaction Time and Temperature: Labeling is typically carried out for 1-2 hours at room
temperature or overnight at 4°C to allow the reaction to proceed to completion.[4]

e Antibody Purity: The antibody solution should be free of other amine-containing compounds
(e.g., Tris buffer, ammonium salts) and stabilizing proteins like BSA, as these will compete
with the antibody for reaction with EITC.

Q3: How do | determine the degree of labeling (DOL) for my EITC-conjugated antibody?

The degree of labeling (DOL), also known as the dye-to-protein ratio, is the average number of
dye molecules conjugated to each antibody molecule. It can be calculated using
spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for
protein concentration) and at the absorbance maximum of the dye (approximately 526 nm for
Erythrosin B).[6][7]

The following formulas can be used:
o Corrected Antibody Concentration (M):
o Protein Conc. (M) = [Azs0 - (As26 x CF)] / €_protein
o Where:
» A2s0 is the absorbance of the conjugate at 280 nm.

» Asz6 is the absorbance of the conjugate at 526 nm.
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» CF is the correction factor for the dye's absorbance at 280 nm (Azso of dye / A_max of
dye). For EITC, this value may need to be determined empirically, but a common value
for similar dyes like FITC is around 0.30.[8]

» ¢ protein is the molar extinction coefficient of the antibody in M~tcm~! (e.qg., for IgG,
~210,000 M~icm™1).

e Dye Concentration (M):
o Dye Conc. (M) =As26/ €_dye
o Where:

» ¢ _dye is the molar extinction coefficient of EITC in M~tcm~1 (for Erythrosin B, this is
approximately 82,500 M~1cm~! at 526 nm).[6]

» Degree of Labeling (DOL):

o DOL = Dye Conc. (M) / Protein Conc. (M)
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Problem Possible Cause Suggested Solution

* Verify pH: Ensure the
reaction buffer is at pH 9.0-9.5.
Isothiocyanate reactions are
significantly less efficient at
neutral or acidic pH.[3] *
Increase EITC Molar Excess:
The initial molar ratio of EITC
to antibody may be too low.
Perform a titration with
increasing molar excess (e.g.,
Inefficient Labeling Reaction 10x, 20x, 40x) to find the
optimal ratio.[4] * Check

Low or No Fluorescence

Signal

Antibody Concentration: If the
antibody concentration is
below 2 mg/mL, consider
concentrating the antibody
before labeling.[5] * Extend
Reaction Time: Incubate the
reaction overnight at 4°C to
allow for maximum

conjugation.[4]

* Buffer Exchange: Ensure the
antibody is in an amine-free
buffer (e.g., carbonate-
bicarbonate or borate buffer).

Presence of Competing ] . i
Buffers like Tris or glycine, and

Amines
preservatives like sodium
azide, contain primary amines
that will compete with the
antibody for EITC.

Degraded EITC Reagent * Use Fresh EITC Solution:

EITC is susceptible to
hydrolysis. Always prepare the

EITC solution in anhydrous
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DMSO immediately before use

and protect it from light.[5]

High Background Staining

* Thorough Purification:
Ensure all free EITC has been
removed after the labeling
reaction. Use size exclusion
Excess Unconjugated EITC chromatography (e.g., a
Sephadex G-25 column) or
extensive dialysis. The
unconjugated dye must be
completely removed for

optimal results.[7]

Over-labeled Antibody

* Reduce EITC Molar Excess:
A very high degree of labeling
can lead to non-specific
binding and aggregation.
Reduce the molar ratio of EITC
to antibody in the reaction. *
Optimize DOL: Aim for a DOL
in the range of 3-8 for most
applications. Over-labeling can
also lead to fluorescence

quenching.[9]

* Centrifuge Conjugate: Before
use, centrifuge the labeled

antibody solution (e.g., at

Antibody Aggregation ]
>10,000 x g for 10 minutes) to
pellet any aggregates that may
have formed.

Loss of Antibody Activity

Labeling of Critical Residues * Reduce Degree of Labeling:
Excessive labeling can modify
lysine residues within the
antigen-binding site, reducing
or abolishing antibody activity.

[9] Use a lower molar excess
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of EITC in the labeling

reaction.

* Optimize pH and
Temperature: While a high pH
is necessary for the reaction,
prolonged exposure can be

Harsh Reaction Conditions detrimental to some
antibodies. Consider
performing the reaction at 4°C
instead of room temperature to
minimize potential

denaturation.[4]

Quantitative Data Summary

Table 1: Physicochemical Properties of Erythrosine B (EITC parent molecule)

Property Value Reference

Molecular Weight (Erythrosin

~879.86 g/mol
B)
Molecular Weight (EITC) ~936.9 g/mol
Absorbance Maximum
~526 nm [6]
(A_max_ )
Molar Extinction Coefficient (g) ~82,500 M~icm~t at 526 nm [6]

Table 2: Recommended Starting Parameters for EITC Antibody Labeling
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Parameter

Recommended Value

Notes

Antibody Purity

>95%

Free of amine-containing

buffers and stabilizing proteins.

Antibody Concentration

=2 mg/mL

Higher concentrations improve

reaction efficiency.[5]

Reaction Buffer

100 mM Sodium Carbonate-

Bicarbonate

Ensure pH is between 9.0 and
9.5.[3]

EITC Molar Excess

10-20 fold

This is a starting point and
should be optimized for each
antibody.[4]

Reaction Temperature

Room Temperature or 4°C

4°C may be gentler for

sensitive antibodies.[4]

Reaction Time

1-2 hours (RT) or Overnight
(4°C)

Protect from light during

incubation.[4]

Experimental Protocols

Protocol 1: EITC Antibody Labeling

This protocol provides a general procedure for conjugating EITC to an antibody.

Materials:

Erythrosine isothiocyanate (EITC)
Anhydrous Dimethyl sulfoxide (DMSO)

1 M Sodium Bicarbonate, pH 9.0

Purification column (e.g., Sephadex G-25)

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

Reaction Buffer: 100 mM Sodium Carbonate-Bicarbonate, pH 9.3
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» Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% Sodium Azide)

Procedure:

Antibody Preparation: a. Ensure the antibody is at a concentration of at least 2 mg/mL. If
necessary, concentrate the antibody using an appropriate method. b. If the antibody is in a
buffer containing amines (e.g., Tris), perform a buffer exchange into PBS or a similar amine-
free buffer. c. For the reaction, adjust the pH of the antibody solution to ~9.3 by adding
1/10th volume of 1 M Sodium Bicarbonate, pH 9.0.

EITC Solution Preparation: a. Immediately before use, prepare a 10 mg/mL solution of EITC
in anhydrous DMSO. b. Protect the solution from light.

Labeling Reaction: a. Calculate the volume of EITC solution needed to achieve the desired
molar excess (e.g., a 10-fold molar excess). b. While gently stirring the antibody solution,
slowly add the calculated amount of EITC solution. c. Incubate the reaction for 2 hours at
room temperature or overnight at 4°C, protected from light.

Purification of the Conjugate: a. Equilibrate a size-exclusion chromatography column (e.g.,
Sephadex G-25) with your desired storage buffer (e.g., PBS). b. Apply the reaction mixture to
the top of the column. c. Elute the conjugate with the storage buffer. The first colored band to
elute will be the labeled antibody. The second, slower-moving colored band will be the
unconjugated EITC. d. Collect the fractions containing the labeled antibody.

Characterization and Storage: a. Measure the absorbance of the purified conjugate at 280
nm and 526 nm to determine the protein concentration and the degree of labeling (see FAQ
Q3). b. Store the labeled antibody at 4°C, protected from light. For long-term storage,
consider adding glycerol to a final concentration of 50% and storing at -20°C.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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